Regiochemical Differentiation: Primary-Tertiary vs. Tertiary-Tertiary Dibromide Configuration in 1,3-Dibromo-2,3-dimethylbutane
1,3-Dibromo-2,3-dimethylbutane contains one primary bromine (at C1) and one tertiary bromine (at C3), whereas the isomeric 2,3-dibromo-2,3-dimethylbutane (CAS 594-81-0) contains two tertiary bromines. This structural difference results in distinct chemical environments that dictate reaction outcomes [1]. While specific quantitative kinetic data for the target compound are not identified in the public domain, class-level inference based on well-established principles of alkyl halide reactivity indicates that the primary bromine in 1,3-dibromo-2,3-dimethylbutane will undergo nucleophilic substitution (SN2) at a significantly faster rate than the sterically hindered tertiary bromines in the 2,3-dibromo isomer, whereas the tertiary bromine at C3 will exhibit pronounced SN1/E1 character under appropriate conditions [2].
| Evidence Dimension | Bromine substitution pattern and predicted relative SN2 reactivity |
|---|---|
| Target Compound Data | 1,3-Dibromo-2,3-dimethylbutane: one primary bromine (C1), one tertiary bromine (C3) [1] |
| Comparator Or Baseline | 2,3-Dibromo-2,3-dimethylbutane (CAS 594-81-0): two tertiary bromines (C2 and C3) [3] |
| Quantified Difference | No quantitative kinetic data identified in available sources; difference is qualitative and inferred from alkyl halide reactivity hierarchy (primary >> tertiary in SN2) [2] |
| Conditions | Standard SN2 reaction conditions (polar aprotic solvent, nucleophile) |
Why This Matters
The presence of a primary bromine enables sequential, site-selective functionalization pathways that are inaccessible with the symmetrical 2,3-dibromo isomer, offering distinct synthetic utility for building molecular complexity.
- [1] NIST Chemistry WebBook. 1,3-dibromo-2,3-dimethylbutane chemical structure: C1 primary bromine, C3 tertiary bromine. CAS 49623-54-3. View Source
- [2] Smith, M.B. and March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition. Chapter 10: Aliphatic Nucleophilic Substitution. Relative SN2 reactivity: methyl > primary > secondary > tertiary. View Source
- [3] PubChem. 2,3-Dibromo-2,3-dimethylbutane. CAS Registry Number: 594-81-0. Structure: C2 and C3 both tertiary carbons bearing bromine. View Source
